molecular formula C13H22N2O5S2 B5370017 N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

Cat. No. B5370017
M. Wt: 350.5 g/mol
InChI Key: NWAYYZLTYQHFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide, also known as DMMB, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. DMMB is a highly water-soluble compound that can be easily synthesized in a laboratory setting.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide is not fully understood. However, it is believed that this compound inhibits TRPV1 ion channels by binding to a specific site on the channel. This binding prevents calcium ions from entering the channel, which in turn prevents the channel from opening and transmitting pain signals.
Biochemical and Physiological Effects:
In addition to its potential as a pain reliever, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide in lab experiments is its water solubility. This makes it easy to dissolve in aqueous solutions and use in experiments that involve the study of ion channels. However, one limitation of using this compound is its relatively low potency compared to other TRPV1 inhibitors. This means that higher concentrations of this compound may be required to achieve the desired effect.

Future Directions

There are several future directions for the study of N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide. One area of research is the development of more potent TRPV1 inhibitors based on the structure of this compound. Another area of research is the study of the effects of this compound on other ion channels and enzymes. Finally, the potential use of this compound as a pain reliever in humans warrants further investigation.

Synthesis Methods

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide can be synthesized using a simple two-step process. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. This reaction produces N,N-diethyl-4-methoxybenzenesulfonamide. The second step involves the reaction of N,N-diethyl-4-methoxybenzenesulfonamide with methylsulfonyl chloride in the presence of a base such as potassium carbonate. This reaction produces this compound.

Scientific Research Applications

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide has been used in a variety of scientific research studies. One of the most common applications of this compound is in the study of ion channels. This compound has been shown to be a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This ion channel is involved in the sensation of pain and heat. By inhibiting this ion channel, this compound has the potential to be used as a pain reliever.

properties

IUPAC Name

N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5S2/c1-6-15(7-2)22(18,19)11-8-9-13(20-4)12(10-11)14(3)21(5,16)17/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAYYZLTYQHFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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